N-[2-(1-hydroxyethyl)phenyl]benzamide CAS 33768-44-4 chemical properties
N-[2-(1-hydroxyethyl)phenyl]benzamide CAS 33768-44-4 chemical properties
An In-depth Technical Guide to N-[2-(1-hydroxyethyl)phenyl]benzamide (CAS 33768-44-4)
Abstract: This technical guide provides a comprehensive overview of the chemical and physical properties of N-[2-(1-hydroxyethyl)phenyl]benzamide, CAS 33768-44-4. Designed for researchers, chemists, and professionals in drug development, this document synthesizes available data on the compound's structure, synthesis, spectroscopic characterization, and safety protocols. By integrating theoretical principles with practical insights, this guide serves as an essential resource for utilizing this versatile molecular scaffold in research and development endeavors.
Introduction and Structural Context
N-[2-(1-hydroxyethyl)phenyl]benzamide is a secondary amide, a structural class of paramount importance in organic and medicinal chemistry.[1] Its molecular architecture features a central benzamide core substituted with a 2-(1-hydroxyethyl)phenyl group. This unique combination of a rigid aromatic system, a hydrogen-bond-donating and -accepting amide linkage, and a chiral hydroxyl-bearing side chain makes it an intriguing building block for more complex molecular targets.[1][2]
While specific research on N-[2-(1-hydroxyethyl)phenyl]benzamide is not extensively published, the broader family of benzamide derivatives is well-documented for a wide range of pharmacological activities, including antitumor and enzyme inhibitory functions.[1][3] This guide aims to consolidate the known and predicted chemical properties of this compound to facilitate its application as a synthetic intermediate and to encourage further investigation into its potential biological activities.[1]
Chemical Identity and Molecular Structure
Correctly identifying a chemical entity is the foundation of sound scientific research. The primary identifiers and structural features of N-[2-(1-hydroxyethyl)phenyl]benzamide are summarized below.
Compound Identifiers
| Property | Value | Source |
| CAS Number | 33768-44-4 | [2][4][5] |
| EC Number | 160-253-9 | [4][6] |
| Molecular Formula | C₁₅H₁₅NO₂ | [1][2] |
| Molecular Weight | 241.29 g/mol | [1] |
| Monoisotopic Mass | 241.11028 Da | [1] |
| IUPAC Name | N-[2-(1-hydroxyethyl)phenyl]benzamide | [6] |
Molecular Structure Diagram
The 2D structure of the molecule highlights the key functional groups: a secondary amide, a secondary alcohol, and two distinct phenyl rings. This arrangement offers multiple points for potential chemical modification.
Caption: 2D Chemical Structure of N-[2-(1-hydroxyethyl)phenyl]benzamide.
Synthesis and Purification Protocol
Proposed Synthetic Workflow
Caption: General workflow for synthesis and purification.
Step-by-Step Experimental Protocol
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Step 1: Reagent Preparation: In a round-bottom flask under a nitrogen atmosphere, dissolve 1-(2-aminophenyl)ethanol (1.0 eq) and a non-nucleophilic base such as pyridine (1.2 eq) in an anhydrous solvent like dichloromethane (DCM).
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Step 2: Acylation: Cool the solution to 0°C in an ice bath. Add benzoyl chloride (1.1 eq) dropwise to the stirred solution. The choice of a dropwise addition at low temperature is critical to control the exothermic reaction and prevent side product formation.
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Step 3: Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-6 hours. Progress can be monitored by Thin Layer Chromatography (TLC) until the starting amine is consumed.[7]
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Step 4: Aqueous Workup: Upon completion, dilute the reaction mixture with DCM and transfer it to a separatory funnel. Wash the organic layer sequentially with dilute HCl (to remove excess pyridine), saturated NaHCO₃ solution (to remove any unreacted benzoyl chloride and benzoic acid), and finally with brine.
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Step 5: Isolation: Dry the isolated organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
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Step 6: Purification: Purify the resulting residue via flash column chromatography on silica gel, using a gradient of ethyl acetate in hexane as the eluent, to afford the pure N-[2-(1-hydroxyethyl)phenyl]benzamide.[8]
Spectroscopic and Analytical Characterization
Spectroscopic analysis is essential for verifying the identity and purity of a synthesized compound. The following sections detail the expected spectral characteristics of N-[2-(1-hydroxyethyl)phenyl]benzamide, explaining the causality behind the expected signals.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the molecular structure by probing the magnetic environments of atomic nuclei, primarily ¹H and ¹³C.[1]
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¹H NMR Spectroscopy: This technique identifies the different types of protons in the molecule. The spectrum is characterized by distinct signals whose chemical shifts (δ) and splitting patterns reveal their electronic environment and proximity to other protons.[1]
| Predicted Proton Signal | Approx. δ (ppm) | Multiplicity | Rationale |
| -CH₃ (Methyl) | 1.4 - 1.6 | Doublet (d) | Coupled to the single adjacent methine proton. |
| -OH (Hydroxyl) | Variable (2-5) | Broad Singlet (br s) | Labile proton; chemical shift is concentration and solvent dependent. |
| -CH- (Methine) | 4.8 - 5.0 | Quartet (q) | Coupled to the three protons of the adjacent methyl group. |
| Ar-H (Aromatic) | 7.0 - 8.0 | Multiplet (m) | Complex signals from the 9 protons on the two different phenyl rings. |
| -NH- (Amide) | 8.5 - 9.5 | Broad Singlet (br s) | Broad due to quadrupole coupling with nitrogen and potential H-bonding. |
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¹³C NMR Spectroscopy: This analysis confirms the carbon framework of the molecule. Key expected signals include the amide carbonyl carbon (~165-170 ppm), aromatic carbons (110-140 ppm), the methine carbon bearing the hydroxyl group (~70 ppm), and the methyl carbon (~25 ppm).
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies.[9]
| Functional Group | Characteristic Absorption (cm⁻¹) | Vibration Type |
| O-H and N-H | 3500 - 3200 (Broad) | Stretching |
| C-H (Aromatic) | 3100 - 3000 | Stretching |
| C-H (Aliphatic) | 3000 - 2850 | Stretching |
| C=O (Amide I) | ~1650 | Stretching |
| N-H (Amide II) | ~1550 | Bending |
| C=C (Aromatic) | 1600 - 1450 | Stretching |
The broadness of the O-H/N-H band is a key feature, resulting from the overlap of these two stretching vibrations and extensive hydrogen bonding.[1]
Mass Spectrometry (MS)
Mass spectrometry is a powerful technique for determining the exact molecular weight of a compound and studying its fragmentation patterns.[1] For N-[2-(1-hydroxyethyl)phenyl]benzamide, high-resolution mass spectrometry (HRMS) using electrospray ionization (ESI) would confirm the molecular formula by providing a highly accurate mass measurement.
-
Expected Molecular Ion: [M+H]⁺ at m/z 242.1176 or [M+Na]⁺ at m/z 264.0995.
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Fragmentation: Common fragmentation pathways in electron ionization (EI) would involve the cleavage of the bonds adjacent to the amide and alcohol functionalities.
Caption: Plausible EI-MS fragmentation pathways.
Safety, Handling, and Storage
Adherence to safety protocols is non-negotiable in a laboratory setting. N-[2-(1-hydroxyethyl)phenyl]benzamide possesses several hazards that require careful management.
GHS Hazard Classification
Data from regulatory notifications indicate the following classifications.[4][6]
| Hazard Class | Code | Description |
| Acute Toxicity (Oral, Dermal, Inhalation) | H302+H312+H332 | Harmful if swallowed, in contact with skin, or if inhaled. |
| Skin Irritation | H315 | Causes skin irritation. |
| Eye Irritation | H319 | Causes serious eye irritation. |
| Specific Target Organ Toxicity (Single Exp.) | H336 | May cause drowsiness or dizziness. |
Handling and Storage Recommendations
-
Engineering Controls: Handle this compound in a well-ventilated chemical fume hood to minimize inhalation exposure.
-
Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses with side shields, a lab coat, and chemical-resistant gloves (e.g., nitrile).
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.
-
First Aid: In case of contact, immediately flush skin or eyes with copious amounts of water for at least 15 minutes and seek medical attention. If inhaled, move to fresh air. If swallowed, do not induce vomiting and seek immediate medical attention.
Conclusion and Future Research Directions
N-[2-(1-hydroxyethyl)phenyl]benzamide (CAS 33768-44-4) is a well-defined organic compound with potential as a versatile building block in synthetic chemistry.[2] This guide has provided a detailed framework of its chemical identity, a plausible and robust synthesis protocol, and a comprehensive analysis of its expected spectroscopic characteristics. The provided safety information is critical for its responsible handling in a research environment.
The true potential of this molecule lies in its future applications. Key areas for further investigation include:
-
Biological Screening: Given the known bioactivity of benzamides, this compound is a candidate for screening in various assays, such as anticancer, antimicrobial, or enzyme inhibition studies.[1]
-
Asymmetric Synthesis: Developing stereoselective syntheses to access the individual (R) and (S) enantiomers would be crucial for pharmacological evaluation, as biological activity is often enantiomer-dependent.
-
Derivative Synthesis: Utilizing the reactive hydroxyl and amide groups as handles for further chemical modification to build libraries of more complex molecules for drug discovery programs.
By providing this foundational technical knowledge, we hope to empower researchers to explore the full scientific potential of this intriguing benzamide derivative.
References
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N-[2-(1-hydroxyethyl)phenyl]benzamide — Chemical Substance Information - NextSDS. (n.d.). Retrieved from [Link]
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N-[2-(1-hydroxyethyl)phenyl]benzamide-33768-44-4 - Thoreauchem. (n.d.). Retrieved from [Link]
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N-[2-(1-hydroxyethyl)phenyl]benzamide - ECHA CHEM. (n.d.). Retrieved from [Link]
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Supporting Information - The Royal Society of Chemistry. (n.d.). Retrieved from [Link]
- Chen, T., et al. (2018). Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. Med Chem (Los Angeles), 8, 273-280.
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Discovery of N-(2-aminoethyl)-N-benzyloxyphenyl benzamides: New potent Trypanosoma brucei inhibitors - PMC. (2016, November 12). Retrieved from [Link]
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New Benzamides as Multi-Targeted Compounds: A Study on Synthesis, AChE and BACE1 Inhibitory Activity and Molecular Docking - MDPI. (2023, October 4). Retrieved from [Link]
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Infrared (IR) Spectroscopy - University of Illinois. (n.d.). Retrieved from [Link]
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